(4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxamide
Description
(4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxamide is a chiral oxazolidinone derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. The stereochemistry at positions 4 (S) and 5 (R) is critical for its biological activity and molecular interactions. The methyl group at position 5 and the carboxamide moiety at position 4 contribute to its unique physicochemical properties, such as solubility, hydrogen-bonding capacity, and stereoselective interactions with biological targets. Oxazolidinones are widely studied for their antimicrobial and pharmacological activities, making this compound a subject of interest in drug discovery .
Properties
IUPAC Name |
(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-2-3(4(6)8)7-5(9)10-2/h2-3H,1H3,(H2,6,8)(H,7,9)/t2-,3+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUMGDRFPHYVDR-GBXIJSLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)O1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NC(=O)O1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the oxazolidine family, characterized by a five-membered ring containing an oxygen and nitrogen atom. The specific stereochemistry at the 4 and 5 positions contributes to its biological properties.
Research indicates that this compound exhibits various biological activities:
- Inhibition of NaV1.8 Channels : This compound has been identified as an inhibitor of voltage-gated sodium channels, particularly NaV1.8, which plays a crucial role in pain signaling pathways. Inhibition of these channels can lead to analgesic effects, making it a candidate for pain management therapies .
- Antiproliferative Effects : Studies have shown that derivatives of oxazolidine compounds can exhibit cytotoxicity against cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The structure-activity relationship (SAR) studies suggest that modifications to the oxazolidine ring can enhance antiproliferative activity .
- Topoisomerase Inhibition : Some derivatives have demonstrated inhibitory effects on topoisomerase I, an enzyme critical for DNA replication and repair. This inhibition can lead to increased cytotoxicity in cancer cells, providing a potential therapeutic avenue for cancer treatment .
Case Studies
- Pain Management : A study evaluated the efficacy of this compound in animal models for neuropathic pain. The results indicated significant reductions in pain-related behaviors, supporting its role as a NaV1.8 inhibitor .
- Anticancer Activity : In vitro studies involving various cancer cell lines showed that modifications to the oxazolidine structure could enhance cytotoxicity. One derivative exhibited an IC50 value of 0.069 μM against HCT-116 cells, indicating potent antiproliferative activity .
Table of Biological Activities
Structure-Activity Relationship (SAR)
The SAR studies conducted on oxazolidine derivatives reveal that variations in substituents influence biological activity significantly:
- Substituent Effects : The introduction of different functional groups at specific positions on the oxazolidine ring can enhance potency and selectivity for biological targets.
- Stereochemistry : The (4S,5R) configuration is crucial for maintaining biological activity; alterations in stereochemistry can lead to loss of function or reduced efficacy .
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that are valuable in drug development:
- Na v 1.8 Channel Inhibition : Recent studies have indicated that derivatives of (4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxamide act as inhibitors of the Na v 1.8 channel, which is implicated in pain pathways. This suggests potential applications in treating pain disorders .
- CNS Activity : Modifications of the compound have shown enhanced central nervous system (CNS) penetration and activity. For instance, certain derivatives with increased lipophilicity demonstrated improved oral absorption and brain penetration, making them promising candidates for CNS-related therapies .
Therapeutic Applications
The therapeutic potential of this compound can be summarized in the following areas:
- Pain Management : Due to its role as a Na v 1.8 inhibitor, this compound could be developed into analgesics for chronic pain management .
- Antibacterial Agents : As an intermediate in synthesizing compounds targeting gram-negative bacteria, it holds promise for developing new antibacterial agents .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound and its derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Oxazolidinone Core
Key Compounds Analyzed :
(4S,5R)-4-Methyl-5-phenyloxazolidin-2-one () Substituents: Phenyl group at position 5, methyl at position 3. Functional Groups: Oxazolidinone ring with a ketone (C=O) and phenyl substituent. The absence of a carboxamide limits hydrogen-bonding interactions compared to the target compound .
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone () Substituents: Similar to the above but with inverted stereochemistry (4R,5S). Implications: Stereochemical inversion alters binding affinity to chiral targets, such as enzymes or receptors. This enantiomer may exhibit divergent biological activity compared to the (4S,5R) configuration .
(4S,5R)-5-Ethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid () Substituents: Ethyl group at position 5, carboxylic acid at position 4. Functional Groups: Carboxylic acid replaces carboxamide; ethyl increases steric bulk compared to methyl. The ethyl group may confer greater metabolic stability than methyl .
(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid ()
Structural and Functional Group Analysis
Table 1: Comparative Structural Features
| Compound Name | Position 4 Substituent | Position 5 Substituent | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target: (4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxamide | Carboxamide | Methyl | Oxazolidinone, carboxamide | ~174.16 (C₆H₁₀N₂O₃) |
| (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one | Methyl | Phenyl | Oxazolidinone | ~191.22 (C₁₁H₁₁NO₂) |
| (4S,5R)-5-Ethyl-2-oxooxazolidine-4-carboxylic acid | Carboxylic acid | Ethyl | Oxazolidinone, carboxylic acid | ~175.14 (C₆H₉NO₄) |
Key Observations :
- Polarity : Carboxamide (target) balances moderate polarity, while carboxylic acid () increases solubility but may limit membrane permeability.
- Stereochemistry: The (4S,5R) configuration in the target compound is crucial for enantioselective interactions, as seen in pharmacological studies of oxazolidinones .
Preparation Methods
Reaction Mechanism and Conditions
The method employs (2R,3S)-methyl 2-amino-3-hydroxybutyrate hydrochloride as the starting material. Reaction with S,S'-dimethyl dithiocarbonate in aqueous medium facilitates cyclization to form the oxazolidinone ring. Hydrolysis under alkaline conditions (pH 12–14) yields the carboxylic acid derivative. Key advantages include:
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Solvent system : Water replaces traditional organic solvents, enhancing safety and reducing environmental impact.
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Yield : 87% for the (4S,5R)-configured product, confirmed by H and C NMR.
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Stereochemical control : The (2R,3S) configuration of the starting material directly dictates the (4S,5R) stereochemistry in the product.
Table 1: Synthesis Parameters for (4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxylic Acid
| Parameter | Value |
|---|---|
| Starting material | (2R,3S)-Methyl 2-amino-3-hydroxybutyrate hydrochloride |
| Reagent | S,S'-Dimethyl dithiocarbonate |
| Solvent | Water |
| Temperature | 5–30°C (stepwise) |
| Reaction time | 12–14 hours |
| Yield | 87% |
| Stereochemical outcome | (4S,5R) |
| Parameter | Value |
|---|---|
| Activation reagent | EDCl/HOBt |
| Solvent | DMF |
| Temperature | 0–25°C |
| Reaction time | 4–12 hours |
| Expected yield | 70–85% (literature estimates) |
Alternative Synthetic Routes from Ester Intermediates
The Semantic Scholar document describes the synthesis of (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid benzyl ester (3d), providing a pathway for further functionalization.
Ester to Carboxamide Transformation
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Esterification : Convert the carboxylic acid to its benzyl ester using benzyl alcohol and a catalytic acid.
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Hydrogenolysis : Remove the benzyl group via catalytic hydrogenation to regenerate the carboxylic acid.
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Amidation : Apply coupling agents as described in Section 2.2 to form the carboxamide.
This route introduces flexibility in protecting group strategies, though it adds synthetic steps that may impact overall yield.
Analytical Characterization
Critical to verifying the structure and purity of intermediates and the final product is nuclear magnetic resonance (NMR) spectroscopy. Data from Example 5 of CN111808040A confirm the (4S,5R) configuration:
1^11H NMR Data for (4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxylic Acid
13^{13}13C NMR Data
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δ 174.55 ppm : Carboxylic acid carbonyl.
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δ 158.80 ppm : Oxazolidinone carbonyl.
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δ 76.42 ppm : C5 (chiral center).
Challenges and Optimization Opportunities
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Stereochemical purity : Ensuring minimal epimerization during amidation requires mild conditions and precise pH control.
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Yield improvement : Transitioning from carboxylic acid to carboxamide may benefit from microwave-assisted synthesis or flow chemistry techniques.
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Green chemistry : Expanding water-based protocols to later synthetic stages could enhance sustainability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
